molecular formula C24H19NO4 B6614569 (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2243501-23-5

(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B6614569
CAS No.: 2243501-23-5
M. Wt: 385.4 g/mol
InChI Key: FWYAYXBFHLDIRA-JOCHJYFZSA-N
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Description

(2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid (CAS: 1217512-55-4) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected indole derivative. Its molecular formula is C₂₄H₂₅NO₄, with a molecular weight of 391.46 g/mol . The compound features an octahydroindole core, a bicyclic structure with a partially saturated indole ring, and a chiral (2R)-configuration critical for stereochemical interactions in drug design and peptide synthesis. It is widely used as a building block in organic synthesis, pharmaceutical intermediates, and chiral ligands . Commercial suppliers provide this compound with purities ranging from 95% to 99%, emphasizing its importance in high-precision applications .

Properties

IUPAC Name

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,27)/t22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYAYXBFHLDIRA-JOCHJYFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic compound notable for its structural complexity and potential biological activities. This compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in organic synthesis, particularly in peptide chemistry. The biological implications of this compound are of significant interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C25H23NO4
  • Molecular Weight : 401.45 g/mol
  • Structure : The compound consists of an indole core with a carboxylic acid functional group and an Fmoc protecting group, which enhances its stability and reactivity in biochemical applications.

Research indicates that compounds with similar structural motifs can interact with various biological targets, including enzymes and receptors. The indole moiety is known for its role in modulating biological pathways, particularly in cancer and neurodegenerative diseases.

Interaction Studies

Studies have shown that the compound may exhibit activity against certain protein targets:

  • SHP2 Phosphatase Inhibition : Similar hydroxyindole carboxylic acids have been identified as inhibitors of the oncogenic SHP2 phosphatase, suggesting potential therapeutic applications in cancer treatment .
  • Receptor Binding : The indole structure may facilitate binding to neurotransmitter receptors, potentially influencing neurological functions.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Activity Assay IC50 Value Effect
SHP2 Inhibition~50 μMSignificant inhibition observed
Cytotoxicity in Cancer Cell Lines≥ 30 μMModerate cytotoxic effects on specific lines
Enzyme InteractionVariesPotential modulation of enzymatic activity

Case Studies

  • Anticancer Activity : In vitro studies have demonstrated that compounds structurally related to this compound can induce apoptosis in various cancer cell lines. For example, derivatives were tested against human pancreatic and gastric cancer cell lines, showing promising results in inhibiting cell proliferation .
  • Neuroprotective Effects : Preliminary studies suggest that indole derivatives may offer neuroprotective effects by modulating neurotransmitter systems. The potential interaction with serotonin receptors could lead to therapeutic strategies for treating depression or anxiety disorders .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of (2R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-2-carboxylic acid exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, a study published in the Journal of Medicinal Chemistry highlighted the efficacy of indole-based compounds in inhibiting tumor growth in various cancer models .

Neuroprotective Effects
Another promising application is in neuroprotection. Compounds similar to this compound have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis. Research suggests that these compounds may modulate neuroinflammatory responses, making them candidates for treating neurodegenerative diseases .

Peptide Synthesis

Fmoc Protection Strategy
The Fmoc (Fluorenylmethyloxycarbonyl) group is widely used as a protecting group in peptide synthesis due to its stability and ease of removal. This compound serves as a versatile building block for synthesizing various peptides. Its incorporation into peptide chains allows for the development of complex structures with desired biological activities .

Solid Phase Peptide Synthesis (SPPS)
In SPPS, the use of Fmoc-protected amino acids facilitates the stepwise assembly of peptides. The stability of the Fmoc group under basic conditions allows for selective deprotection without affecting other functional groups within the peptide chain. This method has led to the efficient synthesis of bioactive peptides that can be used in therapeutic applications .

Drug Development

Lead Compound Identification
this compound and its derivatives are being explored as lead compounds in drug discovery programs targeting various diseases. The structural features of this compound make it suitable for modifications that enhance potency and selectivity against specific biological targets .

Formulation Studies
Formulation studies involving this compound have focused on improving solubility and bioavailability of new drug candidates. Techniques such as co-crystallization and nanoparticle formulation are being investigated to enhance the pharmacokinetic properties of drugs derived from this compound .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Medicinal ChemistryAnticancer activity; Neuroprotective effects
Peptide SynthesisFmoc protection; SPPS
Drug DevelopmentLead compound identification; Formulation studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
Target Compound (CAS: 1217512-55-4) Octahydroindole C₂₄H₂₅NO₄ 391.46 Fmoc-protected carboxylic acid, bicyclic (2R)
Fmoc-D-Proline (CAS: 121783-40-2) Pyrrolidine C₂₀H₁₉NO₄ 337.37 Fmoc-protected carboxylic acid, 5-membered ring (2R)
(R)-2-(2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl)acetic acid Tetrahydroisoquinoline C₂₈H₂₅NO₄ 455.51 Fmoc-protected acetic acid, fused aromatic ring (R)
2-((1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-3-methylazetidin-3-yl)oxy)acetic acid (CAS: 1592739-14-4) Azetidine C₂₁H₂₁NO₅ 367.40 Fmoc-protected ether, 4-membered ring N/A

Key Observations :

  • The target compound’s octahydroindole core provides enhanced rigidity compared to smaller rings (e.g., azetidine in ) but less aromaticity than tetrahydroisoquinoline derivatives ().
  • Stereochemistry : The (2R)-configuration differentiates it from (S)-isomers and impacts binding affinity in chiral environments, such as enzyme active sites .
  • Molecular Weight : Higher molecular weight (391.46 g/mol) compared to Fmoc-D-proline (337.37 g/mol) due to the bicyclic indole system .

Key Differences :

  • The target compound’s partially saturated indole core requires hydrogenation steps absent in simpler analogues like Fmoc-D-proline .
  • Azetidine derivatives (e.g., ) face challenges in ring stability during synthesis, necessitating milder conditions .
Physicochemical Properties
Property Target Compound Fmoc-D-Proline Tetrahydroisoquinoline Derivative Azetidine Derivative
Melting Point Not reported 135–137°C 233–234°C (analogue in ) Not reported
Solubility Low in water; soluble in DMSO Soluble in DMF, THF, DMSO Low in polar solvents Moderate in chloroform/MeOH
Chromatography (Rf) ~0.43 (cyclohexane/EtOAc) ~0.35 (CHCl₃/MeOH) 0.77 (CHCl₃/MeOH) 0.43 (pentane/EtOAc)

Key Observations :

  • The octahydroindole core (target compound) increases hydrophobicity compared to pyrrolidine (Fmoc-D-proline), reducing aqueous solubility .
  • Tetrahydroisoquinoline derivatives exhibit higher melting points due to fused aromatic systems enhancing crystal packing .

Key Differences :

  • The target compound’s bicyclic structure is preferred for rigidifying peptide backbones, whereas azetidines are leveraged for their electrophilic reactivity .

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